molecular formula C8H4ClNO3 B13435245 3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid

3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B13435245
M. Wt: 197.57 g/mol
InChI Key: IPMUOSMGOJTWQV-UHFFFAOYSA-N
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Description

3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining furan and pyridine rings with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with furan derivatives in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes .

Comparison with Similar Compounds

  • Picolinic Acid (2-pyridinecarboxylic acid)
  • Nicotinic Acid (3-pyridinecarboxylic acid)
  • Isonicotinic Acid (4-pyridinecarboxylic acid)

Comparison: Compared to these similar compounds, 3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid is unique due to its fused ring structure and the presence of a chlorine atom. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

3-chlorofuro[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-6-4-3-10-2-1-5(4)13-7(6)8(11)12/h1-3H,(H,11,12)

InChI Key

IPMUOSMGOJTWQV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=C2Cl)C(=O)O

Origin of Product

United States

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